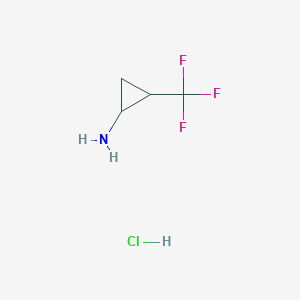

2-(Trifluoromethyl)cyclopropan-1-amine hydrochloride

説明

2-(Trifluoromethyl)cyclopropan-1-amine hydrochloride (CAS: 1172072-62-6) is a cyclopropane-based amine salt featuring a trifluoromethyl (-CF₃) substituent. Its trans-isomer (CAS: 1287760-01-3) is also well-documented . The compound serves as a critical intermediate in pharmaceutical synthesis, particularly in molecules targeting receptor pathways where the cyclopropane ring’s strain and the -CF₃ group’s electron-withdrawing properties enhance binding affinity and metabolic stability .

| Property | Value |

|---|---|

| Molecular Formula | C₄H₇ClF₃N |

| Molecular Weight | 165.55 g/mol |

| Key Structural Features | Cyclopropane ring, -CF₃ group |

| Primary Application | Pharmaceutical intermediates |

特性

IUPAC Name |

2-(trifluoromethyl)cyclopropan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6F3N.ClH/c5-4(6,7)2-1-3(2)8;/h2-3H,1,8H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOHXDJVKUXKZIJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C1N)C(F)(F)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7ClF3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Cyclopropanation Approaches

The cyclopropane ring is typically formed by cyclopropanation of alkenes using carbene precursors. For trifluoromethyl-substituted cyclopropanes, transition metal-catalyzed cyclopropanation employing diazo compounds is common:

Transition Metal Catalysis : Ruthenium or rhodium catalysts facilitate the cyclopropanation of alkenes with trifluoromethyl-substituted diazo reagents, yielding the trifluoromethylcyclopropane core with good stereoselectivity and yields around 70% or higher under optimized conditions.

Reaction Conditions : Low temperatures and inert atmospheres are often employed to minimize side reactions and decomposition of sensitive intermediates.

Introduction of the Trifluoromethyl Group

Two principal strategies exist:

Direct Cyclopropanation with Trifluoromethylated Precursors : Using alkenes already bearing trifluoromethyl groups or diazo compounds substituted with trifluoromethyl.

Post-Cyclopropanation Trifluoromethylation : The cyclopropane ring is first formed, followed by trifluoromethylation using reagents such as trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonates (e.g., CF3SO2Na) under radical or nucleophilic conditions.

Amination and Salt Formation

Amination : The introduction of the amine group at the cyclopropane ring can be achieved by nucleophilic substitution of halogenated cyclopropane intermediates with ammonia or amine sources.

Hydrochloride Salt Formation : The free amine is converted to its hydrochloride salt by treatment with hydrogen chloride gas or hydrochloric acid in an appropriate solvent, facilitating isolation and crystallization.

A notable industrial method, developed to improve safety and environmental impact, avoids hazardous reagents such as sodium azide used in Curtius rearrangements. Instead, it employs:

Conversion of cyclopropanecarboxylic acid derivatives to hydrazides, then to azides, followed by reduction to amines under mild conditions.

Isolation of crystalline hydrochloride salts directly from reaction mixtures without isolating the free amine base.

This process is more economical, scalable, and environmentally benign, suitable for large-scale production.

The trifluoromethyl group significantly influences reactivity and purification, often requiring careful solvent selection and chromatographic techniques.

Industrial processes prioritize safety by replacing hazardous azide reagents with safer alternatives and optimizing reaction steps to isolate crystalline hydrochloride salts directly.

The stereochemistry of the cyclopropane ring is critical, with methods developed to control and isolate specific enantiomers, which is essential for pharmaceutical applications.

Recent patents and literature emphasize the development of greener and scalable synthetic routes that maintain high yields and purity while minimizing environmental impact.

The preparation of 2-(trifluoromethyl)cyclopropan-1-amine hydrochloride involves sophisticated synthetic methodologies combining cyclopropanation, trifluoromethylation, and amination steps. Advances in catalytic methods and safer industrial processes have improved the yield, stereoselectivity, and environmental footprint of its synthesis. The direct isolation of the hydrochloride salt enhances product stability and purity, making these methods suitable for scale-up and commercial production.

化学反応の分析

Types of Reactions

2-(Trifluoromethyl)cyclopropan-1-amine hydrochloride undergoes various chemical reactions, including:

Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro derivatives.

Reduction: The compound can be reduced to form secondary or tertiary amines.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like sodium azide or thiolates can be employed under mild conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso derivatives, while reduction can produce secondary amines.

科学的研究の応用

Synthetic Applications

1. Building Block in Organic Synthesis

2-(Trifluoromethyl)cyclopropan-1-amine hydrochloride serves as an important intermediate in the synthesis of various organic compounds. Its trifluoromethyl group enhances the lipophilicity and metabolic stability of the resulting molecules, making it a valuable component in drug discovery and development.

Case Study: Synthesis of Ticagrelor Derivatives

In a notable study, this compound was utilized as a precursor in the synthesis of ticagrelor, an antiplatelet medication. The process involved several steps where the cyclopropylamine moiety was crucial for achieving the desired pharmacological activity .

Pharmacological Applications

2. Potential Therapeutic Uses

Research indicates that compounds containing the cyclopropanamine structure exhibit promising biological activities, including:

- Antidepressant Effects : Modifications of cyclopropylamines have been studied for their potential antidepressant properties, with some derivatives showing efficacy in preclinical models.

- Anticancer Activity : Certain analogs have demonstrated cytotoxic effects against various cancer cell lines, suggesting a potential role in cancer therapy .

作用機序

The mechanism of action of 2-(Trifluoromethyl)cyclopropan-1-amine hydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The amine group can form hydrogen bonds with target proteins, influencing their activity and function. The exact pathways and targets depend on the specific application and context of use.

類似化合物との比較

Substituent Variations on the Cyclopropane Ring

A. Fluorinated Aryl Derivatives

- 2-(2-Fluorophenyl)cyclopropan-1-amine hydrochloride (CAS: 1269152-01-3): Contains a 2-fluorophenyl group instead of -CF₃. Purity: 95% .

- 2-(3-(Trifluoromethyl)phenyl)cyclopropanamine hydrochloride : Features a -CF₃ group on a phenyl ring attached to cyclopropane, altering steric and electronic profiles compared to the target compound .

B. Benzyl-Substituted Analogs

- 2-{[4-(Trifluoromethyl)phenyl]methyl}cyclopropan-1-amine hydrochloride (CAS: 1394042-04-6): Incorporates a benzyl group with a -CF₃ substituent. Molecular formula: C₁₁H₁₃ClF₃N, indicating increased bulkiness .

C. Stilbenoxy Derivatives

- (±)-(l/u)-2-(4-(E)-Stilbenoxy)cyclopropan-1-amine hydrochlorides: Replace -CF₃ with a stilbenoxy group, introducing π-π interactions but reducing metabolic stability .

Physicochemical Properties

Key Findings and Implications

Structural Flexibility : Substituting -CF₃ with aryl or benzyl groups adjusts lipophilicity and steric bulk, impacting bioavailability and target engagement.

Electronic Effects : -CF₃ enhances binding affinity in receptor-targeted therapies compared to less electronegative substituents.

Synthetic Challenges : Bulky analogs (e.g., benzyl derivatives) may require specialized purification techniques, increasing production complexity .

Table 1. Comparative Molecular Data

| CAS Number | Compound Name | Molecular Formula | Molecular Weight (g/mol) |

|---|---|---|---|

| 1172072-62-6 | This compound | C₄H₇ClF₃N | 165.55 |

| 1394042-04-6 | 2-{[4-(Trifluoromethyl)phenyl]methyl}cyclopropan-1-amine HCl | C₁₁H₁₃ClF₃N | 251.68 |

| 886366-53-6 | 1-(2-(Trifluoromethyl)phenyl)cyclopropanamine HCl | C₁₀H₁₀ClF₃N | 253.65 |

生物活性

2-(Trifluoromethyl)cyclopropan-1-amine hydrochloride is a compound that has garnered attention in medicinal chemistry due to its unique trifluoromethyl group and cyclopropane structure. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and research findings.

- Molecular Formula : C₄H₆ClF₃N

- IUPAC Name : 2-(trifluoromethyl)cyclopropan-1-amine; hydrochloride

- CAS Number : 1820569-86-5

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The trifluoromethyl group enhances the compound's reactivity and binding affinity to various biological molecules. Research indicates that it may act as an inhibitor for certain enzymes, including β-secretase (BACE1), which is crucial in the development of Alzheimer's disease therapies .

Biological Activity Overview

The compound has shown promising results in various biological assays, particularly in the context of neurodegenerative diseases. Below is a summary of its biological activities based on recent studies:

| Activity | Target | IC50 Value | Reference |

|---|---|---|---|

| BACE1 Inhibition | β-secretase | 0.37 μM | |

| CYP 2D6 Inhibition | Cytochrome P450 | 157 nM | |

| SPPL2a Inhibition | Aspartic intramembrane protease | Not specified |

Case Study 1: BACE1 Inhibition

In a study focused on developing β-secretase inhibitors for Alzheimer's disease, compounds similar to this compound were synthesized. These compounds exhibited significant inhibition of BACE1, demonstrating the potential for treating cognitive decline associated with Alzheimer's disease. The structural analysis revealed that the trifluoromethyl group plays a critical role in enhancing binding affinity .

Case Study 2: Pharmacokinetic Profile

A pharmacokinetic study evaluated the absorption, distribution, metabolism, and excretion (ADME) properties of a related compound featuring the cyclopropanamine structure. Results indicated favorable oral bioavailability and metabolic stability in rodents, suggesting that modifications to the cyclopropane framework could enhance therapeutic efficacy while minimizing side effects .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:

| Compound | Key Features | Biological Activity |

|---|---|---|

| 1-(Trifluoromethyl)cyclopropanamine hydrochloride | Lacks cyclopropane stability | Moderate BACE1 inhibition |

| 2-(Trifluoromethyl)cyclopropan-1-amine | Enhanced stability due to CF3 group | High BACE1 inhibition |

| 1-Trifluoromethylcyclopropylamine hydrochloride | Different amine positioning | Variable activity |

Q & A

Q. What are the standard synthetic routes for 2-(Trifluoromethyl)cyclopropan-1-amine hydrochloride?

Methodological Answer: The synthesis typically involves three key steps:

Cyclopropylation : Formation of the cyclopropane ring via reaction of an alkene with a diazo compound (e.g., using Rh or Cu catalysts) .

Amination : Introduction of the amine group using ammonia or alkylamine sources under controlled pressure and temperature .

Hydrochloride Salt Formation : Treatment of the free amine with hydrochloric acid to improve stability and crystallinity .

Q. Example Protocol :

- Cyclopropylation: React 2-(trifluoromethyl)alkene with ethyl diazoacetate in the presence of Rh₂(OAc)₄ (0.5 mol%) in dichloromethane at 25°C for 12 hours.

- Amination: React the cyclopropane intermediate with aqueous ammonia (30%) at 80°C under 5 bar pressure for 24 hours.

- Salt Formation: Add concentrated HCl to the amine in ethanol, followed by recrystallization from acetone .

Q. What analytical techniques are used to confirm the structure and purity of this compound?

Methodological Answer: Key techniques include:

Note : NMR is critical for distinguishing cis/trans cyclopropane isomers, while HRMS ensures no residual diazo precursors remain .

Advanced Questions

Q. How can the cyclopropylation step be optimized for higher yields and enantiomeric purity?

Methodological Answer:

- Catalyst Screening : Rhodium catalysts (e.g., Rh₂(OAc)₄) often provide higher enantioselectivity than copper in asymmetric cyclopropanation .

- Solvent Effects : Dichloromethane or toluene improves reaction rates vs. polar solvents like DMF .

- Temperature Control : Lower temperatures (0–25°C) reduce side reactions (e.g., ring-opening) .

- Chiral Auxiliaries : Use of menthol-derived diazo compounds can enhance enantiomeric excess (e.g., >90% ee) .

Case Study : A Rh-catalyzed reaction achieved 85% yield and 92% ee for a related cyclopropylamine, validated by chiral HPLC .

Q. How does the trifluoromethyl group influence the compound’s reactivity and biological activity?

Methodological Answer:

- Electronic Effects : The -CF₃ group is strongly electron-withdrawing, reducing electron density on the cyclopropane ring and increasing resistance to electrophilic attacks .

- Biological Interactions : Enhances binding to hydrophobic pockets in enzymes (e.g., serotonin 2C receptors) due to lipophilicity (logP increase by ~1.5 units) .

- Metabolic Stability : Reduces oxidative metabolism in hepatic microsomes, as shown in comparative studies with non-fluorinated analogs .

Q. Experimental Validation :

- Receptor Binding Assays : IC₅₀ values for 2-(trifluoromethyl)cyclopropan-1-amine derivatives were 10 nM vs. 50 nM for non-CF₃ analogs at serotonin receptors .

Q. How can contradictions in reported biological activity data be resolved?

Methodological Answer: Common sources of discrepancies and solutions:

- Enantiomeric Purity : Use chiral resolution (e.g., chiral SFC) to isolate R/S isomers, as biological activity often varies significantly (e.g., 100-fold difference in IC₅₀) .

- Salt Form : Compare hydrochloride vs. free base forms; hydrochloride salts may exhibit better solubility but altered receptor affinity .

- Assay Conditions : Standardize cell lines (e.g., HEK293 vs. CHO-K1) and buffer pH (7.4 vs. 6.8) to minimize variability .

Example : A study resolved conflicting dopamine receptor binding data by isolating the (1R,2S)-enantiomer via preparative HPLC, confirming its 10x higher potency vs. the racemic mixture .

Q. What computational methods predict the compound’s reactivity and stability?

Methodological Answer:

- DFT Calculations : Model transition states for cyclopropanation to predict regioselectivity (e.g., B3LYP/6-31G* level) .

- Molecular Dynamics (MD) : Simulate interactions with biological targets (e.g., serotonin receptors) using Amber or GROMACS .

- Degradation Studies : Accelerated stability testing (40°C/75% RH for 6 months) combined with LC-MS to identify hydrolysis byproducts .

Data Example : DFT predicted a 15 kcal/mol activation barrier for cyclopropane ring-opening, corroborated by experimental Arrhenius plots .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。